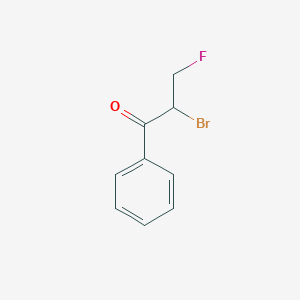

2-Bromo-3-fluoropropiophenone

Description

Contextualization within Halogenated Propiophenone (B1677668) Chemistry

Halogenated propiophenones are a class of compounds characterized by a propiophenone core with one or more halogen atoms attached to the aromatic ring or the propyl chain. These compounds are of significant interest in synthetic chemistry due to the predictable yet versatile reactivity imparted by the halogen substituents. The nature and position of the halogen atoms can fine-tune the electronic properties and reactivity of the molecule. For instance, fluorine's high electronegativity can create unique electron-withdrawing effects, influencing reaction selectivity.

2-Bromo-3-fluoropropiophenone is a distinct member of this family, featuring both a bromine and a fluorine atom. The bromine at the alpha position to the carbonyl group makes it a reactive electrophile, susceptible to nucleophilic substitution, which is a common strategy for building more complex molecules. smolecule.com The fluorine on the phenyl ring, in contrast, modifies the properties of the aromatic system. This dual halogenation provides a distinct reactivity profile compared to singly halogenated or non-halogenated propiophenones. smolecule.com

Significance as a Key Intermediate in Organic Synthesis and Medicinal Chemistry

The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules. Its bifunctional nature—a reactive α-bromoketone and a fluorinated aromatic ring—allows for a wide range of chemical transformations.

In medicinal chemistry, it serves as a precursor for the development of potentially therapeutic agents. For example, it is used in the synthesis of arylalkanol-piperidine derivatives, which have been investigated as triple reuptake inhibitors with potential antidepressant activities. chemicalbook.com The synthesis of these complex molecules often involves the reaction of the bromine atom with a suitable amine. Furthermore, this compound is a valuable research chemical for creating new molecular entities that can be screened for various biological activities.

In the broader context of organic synthesis, the compound is a key starting material. For instance, it can be used to synthesize 2-tert-butylamino-3'-fluoropropiophenone and 2-(4-benzyl-5,6-dihydropyridin-1(2H)-yl)-1-(3-fluorophenyl)propan-1-one hydrochloride. lookchem.com These reactions highlight the role of the bromo group as a leaving group in nucleophilic substitution reactions.

Overview of Current Academic Research Trajectories

Current research involving this compound is primarily focused on its application as a precursor in the synthesis of novel compounds with specific biological or chemical properties.

One notable area of research is its use in the synthesis of new psychoactive substances (NPS). A master's thesis from Manchester Metropolitan University details the synthesis of this compound as a starting material for producing isomeric fluorocathinones. mmu.ac.uk The study emphasizes the importance of developing analytical methods to distinguish between different positional isomers of these NPS, as they can have varying toxicological and biological effects. mmu.ac.uk

Another significant research trajectory is in the development of novel therapeutic agents. A patent for monoamine reuptake inhibitors describes a synthetic route where 3-fluoropropiophenone is brominated to yield this compound. google.com This intermediate is then used to create compounds aimed at treating conditions like addiction and depression. google.com

Furthermore, while direct studies on the antimicrobial properties of this compound are not widely published, research on structurally similar halogenated propiophenones provides a basis for potential future investigations. For example, derivatives of other halogenated propiophenones have been studied for their antibacterial and antifungal properties against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. This suggests a possible research avenue for synthesizing and testing derivatives of this compound for similar activities.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈BrFO |

| Molecular Weight | 231.06 g/mol lookchem.com |

| CAS Number | 92821-83-5 lookchem.com |

| Appearance | White powder |

| Density | 1.488 g/cm³ |

| Boiling Point | 255 °C at 760 mmHg |

| Flash Point | 108 °C |

| Refractive Index | 1.538 |

| LogP | 2.79180 |

This data is compiled from multiple sources. lookchem.commedchemexpress.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrFO |

|---|---|

Molecular Weight |

231.06 g/mol |

IUPAC Name |

2-bromo-3-fluoro-1-phenylpropan-1-one |

InChI |

InChI=1S/C9H8BrFO/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8H,6H2 |

InChI Key |

HAROKKDPKJAWRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(CF)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Bromo 3 Fluoropropiophenone

Direct Bromination Routes for Propiophenone (B1677668) Precursors

The direct bromination of propiophenone precursors is a common and effective method for the synthesis of α-bromoketones. This approach involves the selective introduction of a bromine atom at the α-carbon position of the ketone.

Bromination of 3-Fluoropropiophenone

The synthesis of 2-bromo-1-(3-fluorophenyl)propan-1-one, also known as 2-bromo-3'-fluoropropiophenone, is frequently achieved through the direct bromination of 3-fluoropropiophenone. smolecule.comlookchem.com This reaction can be carried out using various brominating agents, including molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a catalyst. smolecule.com The choice of solvent and reaction conditions is crucial for achieving high yields and selectivity. For instance, the reaction can be conducted in solvents like dichloromethane (B109758) at controlled temperatures. smolecule.comlookchem.com

One documented method involves the use of bromine in dichloromethane at 20°C under an inert atmosphere. lookchem.com Another approach utilizes N-bromosuccinimide in tetrahydrofuran (B95107) at the same temperature. lookchem.com These methods highlight the versatility of direct bromination in accessing the target compound.

Optimized Reaction Conditions and Selectivity Studies

Optimizing reaction conditions is essential for maximizing the yield and regioselectivity of the bromination of propiophenone derivatives. smolecule.comresearchgate.net Studies have explored various catalytic systems and reaction parameters to enhance the efficiency of α-bromination.

For instance, oxidative bromination using hydrogen peroxide (H₂O₂) as an oxidant offers a greener alternative. smolecule.com In this method, hydrobromic acid (HBr) is oxidized in situ to generate bromine, which then reacts with the propiophenone. Yields between 89-93% have been achieved with a ketone/HBr/H₂O₂ molar ratio of 1:1.2:1.2 at 40-45°C. smolecule.com

Catalytic systems employing metal complexes have also been investigated. Copper(II) bromide (CuBr₂) and its complexes with biomass-derived ligands have been used as a bromide source, showing distinct regioselectivity. researchgate.net Furthermore, gold-based catalysts on mesoporous silica (B1680970) have demonstrated high efficiency for regioselective α-bromination under mild conditions, with yields exceeding 93%. smolecule.com These advanced methods often lead to reduced reaction times and minimized side products compared to traditional approaches. smolecule.com

The selectivity of bromination can be influenced by the electronic and steric properties of the substituents on the aromatic ring. researchgate.net For unsymmetrical ketones, the position of bromination is determined by factors such as enolate stability and steric hindrance. fiveable.me

Interactive Data Table: Comparison of Bromination Methods for 3-Fluoropropiophenone

| Brominating Agent/System | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Bromine (Br₂) | None | Dichloromethane | 20 | 83 | lookchem.com |

| N-Bromosuccinimide (NBS) | None | Tetrahydrofuran | 20 | - | lookchem.com |

| HBr/H₂O₂ | None | - | 40-45 | 89-93 | smolecule.com |

| Gold-based catalyst | MCM-41-PPh₃-AuNTf₂ | 1,2-dichloroethane | 20 | >93 | smolecule.com |

| N-Bromosuccinimide (NBS) | MCM-41-SO₃H | Solvent-free (ball milling) | - | >98 (Regioselectivity) | smolecule.com |

Stereochemical Considerations in Synthesis

The α-halogenation of ketones can create a new stereocenter, making stereochemical control an important consideration. fiveable.mefiveable.me The reaction typically proceeds through a planar enol or enolate intermediate, which can lead to a racemic mixture of the α-halo ketone if the starting material is achiral and no chiral influence is present. fiveable.me

Achieving stereoselectivity in the synthesis of compounds like 2-bromo-3-fluoropropiophenone often requires the use of chiral auxiliaries, catalysts, or reagents. fiveable.me While specific studies on the stereoselective synthesis of this compound are not detailed in the provided context, general principles of stereocontrol in α-halogenation apply. For example, the use of chiral bases or phase-transfer catalysts can induce asymmetry in the product. The geometry of the enolate (E or Z) and the direction of electrophilic attack by the bromine source are key factors that determine the stereochemical outcome. fiveable.me In the context of related α-haloketones, diastereoselective reductions have been achieved using chelating agents like TiCl₄ to direct the approach of a reducing agent, yielding specific diastereomers.

Alternative Synthetic Pathways

Exploration of Friedel-Crafts Acylation Approaches to Related Intermediates

The Friedel-Crafts acylation is a fundamental reaction in organic synthesis for forming carbon-carbon bonds to aromatic rings. libretexts.org It can be utilized to construct the propiophenone core of the target molecule. evitachem.com For instance, the synthesis of 3-fluoropropiophenone, a precursor to the final product, can be achieved via a Friedel-Crafts reaction between fluorobenzene (B45895) and propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). lookchem.com

This method can also be applied to synthesize more complex intermediates. For example, reacting a substituted benzene (B151609) with an appropriate acyl chloride under Friedel-Crafts conditions is a common strategy. The reaction is typically performed in an anhydrous solvent at low temperatures to control reactivity and improve selectivity. evitachem.com

Multi-step Convergent Synthesis Strategies

For the synthesis of this compound, a convergent strategy could involve the independent synthesis of a 3-fluorophenyl-containing fragment and a brominated propyl fragment, followed by their coupling. While a specific convergent synthesis for this compound is not explicitly detailed, the principles of this approach are widely applied in the synthesis of related compounds. wikipedia.org For example, a multi-step synthesis could start with the preparation of 1-(3-fluorophenyl)propan-1-ol (B1342436) from 3-fluorobenzaldehyde (B1666160) and a Grignard reagent, followed by oxidation to 3-fluoropropiophenone, and subsequent bromination. google.com This represents a linear sequence that is a component of a potentially more complex convergent strategy.

Derivatization Reactions Initiated from this compound

This compound is a versatile synthetic intermediate due to its reactive α-bromo ketone moiety. The electrophilic nature of the carbon atom attached to the bromine, enhanced by the adjacent carbonyl group, makes it a prime site for nucleophilic attack. This reactivity allows for a wide range of derivatization reactions, leading to the synthesis of diverse molecular architectures, including amino-propiophenones, compounds with modified functional groups, and various cyclic and heterocyclic systems.

The bromine atom in this compound is an excellent leaving group, facilitating nucleophilic substitution reactions with a variety of amines. This reaction pathway is a cornerstone for the synthesis of α-amino ketone derivatives, which are precursors to biologically significant molecules.

The general mechanism involves the attack of the amine's lone pair of electrons on the α-carbon, displacing the bromide ion. chemguide.co.uk This initially forms an ammonium (B1175870) salt, which can then be deprotonated, often by another molecule of the amine acting as a base, to yield the free α-amino-propiophenone. chemguide.co.uk The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) or chloroform (B151607) at room temperature or with gentle heating. nih.govgoogle.com

A notable application of this reaction is in the synthesis of analogues of bupropion (B1668061), a medication used for smoking cessation. nih.govbarrowneuro.org For instance, reacting 2-bromo-3'-fluoropropiophenone with cyclopentylamine (B150401) in acetonitrile yields 2-(N-Cyclopentylamino)-3'-fluoropropiophenone hydrochloride. nih.gov Similarly, reactions with other primary or secondary amines, such as tert-butylamine (B42293) and piperidine, have been employed to create a library of bupropion analogues for biological evaluation. nih.govbarrowneuro.org The reaction of 2-bromo-3'-fluoropropiophenone with substituted benzylpiperidines in the presence of a weak base like potassium carbonate is another example of this synthetic utility. google.com

Table 1: Examples of Nucleophilic Substitution with Amines

| Amine Reactant | Product | Reaction Conditions | Reference |

| Cyclopentylamine | 2-(N-Cyclopentylamino)-3'-fluoropropiophenone Hydrochloride | Acetonitrile (CH3CN), Room Temperature, 3 hours | nih.gov |

| tert-Butylamine | 2-(N-tert-Butylamino)-3'-fluoropropiophenone | Acetic Acid, then treatment with amine | barrowneuro.org |

| Piperidine | 2-Piperidino-3'-fluoropropiophenone | Acetic Acid, then treatment with amine | barrowneuro.org |

| Benzylpiperidine | 1-(3-Fluorophenyl)-2-(benzylpiperidino)propan-1-one | Methyl ethyl ketone, K2CO3 | google.com |

Beyond substitution of the bromine atom, the functional groups within this compound can be chemically modified to produce a variety of derivatives. The primary sites for these transformations are the carbonyl (ketone) group and the carbon-bromine bond.

Reduction of the Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol using common reducing agents. smolecule.com Reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol) or lithium aluminum hydride (LiAlH₄) in an ether solvent are effective for this transformation. This conversion of the ketone to a hydroxyl group introduces a new reactive site and changes the electronic and steric properties of the molecule, opening pathways for further derivatization, such as esterification or etherification.

Oxidation: While less common for this specific substrate, α-haloketones can undergo oxidative transformations. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide could potentially cleave the molecule to form carboxylic acids. smolecule.com

Halogen Exchange (Finkelstein Reaction): The bromo-substituent can be exchanged for another halogen, such as iodine, by reacting with an alkali metal iodide (e.g., NaI) in acetone. vanderbilt.edu This Finkelstein reaction can be useful if a more reactive iodo-derivative is required for subsequent coupling reactions. vanderbilt.edu

Table 2: Potential Functional Group Interconversions

| Reaction Type | Reagent(s) | Resulting Functional Group | Reference |

| Ketone Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | smolecule.com |

| Halogen Exchange | Sodium Iodide (NaI) in Acetone | α-Iodo Ketone | vanderbilt.edu |

This compound serves as a valuable precursor for the synthesis of various cyclic and heterocyclic compounds. The presence of two reactive centers, the electrophilic α-carbon and the carbonyl group, allows for cyclization reactions with appropriate bifunctional reagents.

A common strategy involves reacting the α-bromo ketone with a nucleophile that contains a second reactive site capable of condensing with the ketone. For example, reaction with thiourea (B124793) is a classic method for constructing thiazole (B1198619) rings. ossila.com The sulfur atom of thiourea initially displaces the bromide, and a subsequent intramolecular condensation between a nitrogen atom and the carbonyl carbon, followed by dehydration, yields a 2-aminothiazole (B372263) derivative. ossila.com Similarly, reaction with ortho-phenylenediamine can lead to the formation of pyrazine (B50134) derivatives. ossila.com

The synthesis of morpholine (B109124) derivatives has also been reported starting from 2-bromo-3'-fluoropropiophenone. google.com For example, reaction with 2-amino-1-propanol in acetonitrile can lead to the formation of a substituted morpholinol, which can be further processed. google.comnih.gov These reactions often proceed through an initial nucleophilic substitution at the α-carbon, followed by an intramolecular cyclization step. nih.gov The formation of bicyclic compounds, such as bicyclo[3.3.1]nonanes, can also be envisioned through multi-step sequences involving Michael additions and aldol (B89426) condensations initiated from propiophenone-like structures. nih.gov

Table 3: Examples of Heterocyclic Synthesis

| Reagent | Resulting Heterocycle | General Mechanism | Reference |

| Thiourea | 2-Amino-4-(3-fluorophenyl)thiazole | Nucleophilic substitution followed by intramolecular condensation/dehydration | ossila.com |

| ortho-Phenylenediamine | Pyrazine derivative | Nucleophilic substitution followed by intramolecular condensation/dehydration | ossila.com |

| 2-Amino-1-propanol | Substituted Morpholinol | Nucleophilic substitution followed by intramolecular cyclization | google.comnih.gov |

Mechanistic Investigations of Chemical Reactivity and Reaction Dynamics

Elucidation of Bromination Mechanisms

The synthesis of 2-Bromo-3-fluoropropiophenone is most commonly achieved through the α-bromination of its precursor, 3'-fluoropropiophenone (B119259). This transformation involves the selective substitution of a hydrogen atom on the carbon adjacent (in the α-position) to the carbonyl group with a bromine atom. The mechanism of this reaction is highly dependent on the chosen reagents and conditions.

One established method involves the direct bromination of 3'-fluoropropiophenone using molecular bromine (Br₂). google.com This reaction is typically conducted in a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂) or acetic acid. google.comnih.gov The process is initiated by adding a small amount of bromine, and once the color disappears, indicating the reaction has started, the rest of the bromine is added gradually. google.com This reaction proceeds via an acid-catalyzed, enol-mediated electrophilic substitution. The carbonyl oxygen is first protonated, which increases the acidity of the α-protons. The resulting enol tautomer then acts as a nucleophile, attacking a bromine molecule to yield the α-brominated product and hydrogen bromide.

Recent advancements have led to the development of more streamlined one-pot synthesis strategies. smolecule.com An alternative mechanism involves the in-situ generation of bromine from hydrobromic acid (HBr) and an oxidizing agent like hydrogen peroxide (H₂O₂). smolecule.com This method is believed to proceed through a radical mechanism, where H₂O₂ activates HBr to form bromine radicals (Br•). smolecule.com These radicals then enable the selective bromination at the α-C–H bond. smolecule.com Optimal yields in this process are highly dependent on parameters such as reagent concentration and temperature, with a ketone/HBr/H₂O₂ molar ratio of 1:1.2:1.2 at 40–45°C proving effective for complete conversion while minimizing side products. smolecule.com

| Method | Reagents | Solvent | Mechanism | Reference |

|---|---|---|---|---|

| Direct Bromination | 3'-fluoropropiophenone, Bromine (Br₂) | Dichloromethane or Acetic Acid | Acid-catalyzed electrophilic substitution (via enol) | google.comnih.gov |

| One-Pot Synthesis | 3'-fluoropropiophenone, Hydrobromic acid (HBr), Hydrogen peroxide (H₂O₂) | Aqueous HBr | Radical-mediated C-H activation | smolecule.com |

Studies on Nucleophilic Attack and Halogen Displacement Mechanisms

The structure of this compound contains two primary electrophilic sites: the carbonyl carbon and the α-carbon bonded to the bromine atom. The presence of the electron-withdrawing carbonyl group significantly activates the α-bromine, making it an excellent leaving group in nucleophilic substitution reactions. beilstein-journals.org This enhanced reactivity is a hallmark of α-halogenated ketones, which are among the most reactive electrophiles used in SN2 displacement reactions. beilstein-journals.org

The biological and synthetic utility of this compound is largely attributed to its electrophilic nature, which facilitates reactions with various nucleophiles. smolecule.com Studies have shown that the compound readily undergoes nucleophilic attack, leading to the displacement of the bromide ion. A prominent example is its reaction with amines, such as cyclopentylamine (B150401). In this reaction, the amine acts as the nucleophile, attacking the α-carbon and displacing the bromide to form a new carbon-nitrogen bond, yielding 2-(N-cyclopentylamino)-3'-fluoropropiophenone. nih.gov This type of halogen displacement is a key step in the synthesis of various derivatives, including bupropion (B1668061) analogues. nih.gov

Reaction Kinetics and Thermodynamics of this compound Transformations

While specific, detailed kinetic and thermodynamic parameters for reactions involving this compound are not extensively documented in publicly available literature, general principles governing α-halogenated ketones allow for a qualitative understanding of its reactivity. The rates of its transformations are influenced by standard factors such as temperature, solvent polarity, and the steric and electronic properties of the reacting nucleophile.

Research comparing the reactivity of various α-halogenated ketones provides valuable insights. Competition experiments involving the reduction of the carbonyl group have shown that α-bromo ketones are generally more reactive than their α-fluoro counterparts. beilstein-journals.org This difference in reactivity can be attributed to stereoelectronic effects; the optimal conformation for nucleophilic attack, where the carbon-halogen bond is orthogonal to the carbonyl group to allow for favorable orbital overlap, is less favored for the more electronegative fluorine atom. beilstein-journals.org

The relationship between reaction rate, temperature, and activation energy is described by the Arrhenius equation. Although a specific Arrhenius plot for this compound is not available, studies on the hydrolysis of structurally related bromoalkanes, such as 2-bromo-2-methylpropane, demonstrate how kinetic data at various temperatures can be used to determine the activation energy of a reaction. researchgate.net This fundamental principle applies to the transformations of this compound, where an increase in temperature would lead to a higher reaction rate constant by providing the necessary energy to overcome the activation barrier.

| α-Halogen Substituent | General Relative Reactivity | Controlling Factor |

|---|---|---|

| Bromo (Br) | High | Good leaving group ability and favorable orbital overlap. |

| Chloro (Cl) | Intermediate | Balance of electronegativity and leaving group ability. |

| Fluoro (F) | Lower than Bromo/Chloro | Strong C-F bond and less favorable conformational preferences for reaction. |

Exploration of Redox Pathways and Associated Mechanisms

The propiophenone (B1677668) scaffold of this compound allows for both reduction and oxidation reactions, targeting different parts of the molecule.

Reduction Reactions: The carbonyl group is the primary site for reduction. Propiophenone derivatives can be readily reduced to the corresponding alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the ketone functionality into a secondary alcohol. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This is followed by a protonation step (typically from the solvent or a mild acid workup) to yield the final alcohol product, 1-(3-fluorophenyl)-2-bromopropan-1-ol.

Oxidation Reactions: Oxidation of this compound is more complex. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can lead to the cleavage of the carbon-carbon bonds. Depending on the reaction conditions, oxidation could potentially cleave the bond between the carbonyl carbon and the α-carbon, or it could lead to the oxidation of the ethyl side chain, ultimately forming aromatic carboxylic acid derivatives. The specific products would depend heavily on the strength of the oxidant and the reaction conditions employed.

| Reaction Type | Reagent(s) | Affected Functional Group | Potential Product | Reference |

|---|---|---|---|---|

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Carbonyl (Ketone) | 1-(3-fluorophenyl)-2-bromopropan-1-ol | |

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Carbonyl and Alkyl Chain | Cleavage products (e.g., fluorinated benzoic acid derivatives) |

Computational Chemistry and in Silico Modeling of 2 Bromo 3 Fluoropropiophenone and Its Analogues

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanical (QM) methods are employed to calculate the fundamental properties of a molecule based on the principles of quantum physics. For 2-Bromo-3-fluoropropiophenone, these studies can reveal details about its preferred three-dimensional shapes and electronic nature.

The flexibility of the propiophenone (B1677668) backbone allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis computationally explores these different shapes to identify the most stable, low-energy structures. By systematically rotating the dihedral angles of the ethyl chain, an energy landscape can be mapped. This landscape shows the energy of the molecule as a function of its geometry, with energy minima corresponding to stable conformers. While specific energy landscape data for this compound is not publicly detailed, the methodology involves using computational approaches like Density Functional Theory (DFT) to determine the preferred orientations of the phenyl ring, carbonyl group, and the halogenated ethyl side chain.

The electronic properties of this compound are dictated by the arrangement of its electrons in molecular orbitals. The presence of electronegative fluorine and bromine atoms significantly influences this structure. Quantum mechanical calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability. The fluorine substituent plays an important role in the interaction of molecules with enzymatic active sites. mdpi.com The introduction of fluorine can alter physical, chemical, and biological properties. mdpi.comnih.gov

Table 1: Calculated Physicochemical and Electronic Properties of this compound (Note: Electronic properties like HOMO/LUMO are illustrative of typical QM outputs and are not from specific literature on this exact molecule.)

| Property | Value/Description | Source |

| Molecular Formula | C₉H₈BrFO | lookchem.com |

| Molecular Weight | 231.064 g/mol | lookchem.com |

| Density | 1.488 g/cm³ | lookchem.com |

| Boiling Point | 255 °C at 760 mmHg | lookchem.com |

| Flash Point | 108 °C | lookchem.com |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | lookchem.com |

| LogP (octanol-water partition coefficient) | 2.79180 | lookchem.com |

| HOMO-LUMO Gap | Typically calculated to assess kinetic stability and reactivity. | |

| Electron Density Distribution | Calculated to identify electron-rich and electron-poor regions. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. lidsen.com These simulations solve Newton's equations of motion for a system of atoms and molecules, offering insights into conformational changes and interactions with the surrounding environment, such as a solvent. lidsen.comulakbim.gov.tr For this compound, an MD simulation would model the molecule's movements in a solvent like water or an organic solvent, revealing how solvent molecules arrange around it and influence its conformational preferences. This is crucial for understanding its behavior in a solution, which is relevant for both chemical reactions and biological interactions. MD simulations have become an indispensable tool for modern computational research in fields from materials science to drug discovery. lidsen.com

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry can predict the likely pathways of chemical reactions involving this compound. By applying methods such as Density Functional Theory (DFT), researchers can model potential reaction mechanisms, for instance, the nucleophilic substitution at the carbon atom bonded to the bromine. These in silico studies calculate the energy of reactants, products, and, crucially, the transition states that connect them. A lower transition state energy indicates a more favorable reaction pathway. This predictive power helps in designing synthetic routes or understanding potential degradation pathways without extensive laboratory experimentation.

Molecular Docking and Ligand-Target Interaction Modeling for Analogues

While this compound itself is an intermediate, its analogues are often designed to interact with biological targets like proteins. chemicalbook.com Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target.

Molecular docking simulations place a ligand into the binding site of a protein and calculate a score that estimates the binding affinity. This process helps identify the most likely binding pose and the key interactions—such as hydrogen bonds, and hydrophobic and electrostatic interactions—that stabilize the complex.

A study on new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, which are structural analogues, used molecular docking to investigate their interaction with cyclooxygenase (COX) enzymes. csfarmacie.cz The results showed that these compounds could inhibit COX-1, and the study highlighted the effect of hydrophobic interactions of the molecule's alkyl groups on binding affinity and selectivity. csfarmacie.cz Such in silico studies are instrumental in the rational design of new therapeutic agents by predicting their biological activity before synthesis. csfarmacie.cz

Table 2: Example of Molecular Docking Study on an Analogue

| Ligand Class | Target Protein | Key Findings from In Silico Modeling | Source |

| Alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | Cyclooxygenase-1 (COX-1) | Docking confirmed stable binding in the active site. The anti-inflammatory effect may occur via inhibition of COX-1. Hydrophobic interactions of alkyl groups influence binding affinity and selectivity. | csfarmacie.cz |

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a cornerstone of computer-aided drug design, utilized to distill the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.comnih.gov This in silico technique constructs a model, or pharmacophore, that represents the key steric and electronic properties a molecule must possess to bind to a biological target and trigger or block its activity. dovepress.com These models are instrumental in virtual screening to identify novel, active compounds from large chemical databases and in guiding the optimization of lead compounds. nih.gov For this compound and its analogues, pharmacophore modeling serves as a predictive tool to forecast their potential biological activities based on their structural motifs.

The process of generating a pharmacophore model can be approached through two primary methods: ligand-based and structure-based. researchgate.net Ligand-based methods are employed when the three-dimensional structure of the target receptor is unknown, relying on a set of known active ligands to identify common chemical features. researchgate.net Conversely, structure-based methods derive the pharmacophore from the known structure of the receptor's binding site. nih.gov For propiophenone derivatives, which have been investigated for a range of therapeutic applications including anticancer and antidepressant effects, both approaches are viable depending on the availability of target and ligand data. researchgate.netontosight.ai

A typical pharmacophore model for this compound analogues would define several key chemical features. These features are identified using algorithms that analyze the spatial arrangement of functional groups in a set of active molecules. nih.gov The essential features often include:

Aromatic Rings (AR): The phenyl group is a fundamental component of the propiophenone scaffold.

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the propiophenone core is a prominent hydrogen bond acceptor.

Hydrogen Bond Donors (HBD): Depending on the analogue's substitutions, groups capable of donating hydrogen bonds may be present.

Hydrophobic Features (HY): The ethyl chain and aromatic ring contribute to the molecule's hydrophobicity.

Halogen Atoms: The bromine and fluorine atoms can participate in halogen bonding and influence the electronic properties of the molecule.

Quantitative Structure-Activity Relationship (QSAR) studies on phenylpropiophenone derivatives have demonstrated the importance of such descriptors in predicting cytotoxic activities against various cancer cell lines. researchgate.net These studies build statistical models that correlate the chemical features (pharmacophores) with biological activity. researchgate.net

To illustrate the application of pharmacophore modeling, a hypothetical model for a specific biological activity (e.g., enzyme inhibition) can be generated. The model would consist of a specific 3D arrangement of the identified pharmacophoric features. The quality of a pharmacophore model is often assessed by its ability to distinguish between active and inactive compounds, a process known as validation. ugm.ac.id

Below are data tables representing hypothetical research findings from a pharmacophore modeling study on this compound and its analogues.

Table 1: Key Pharmacophoric Features for Hypothetical Biological Activity of this compound Analogues

| Pharmacophoric Feature | Code | Importance/Role in Binding |

| Aromatic Ring | AR | π-π stacking interactions with aromatic residues in the binding pocket. |

| Hydrogen Bond Acceptor | HBA | Forms hydrogen bonds with donor groups in the active site. |

| Hydrophobic Group | HY | Engages in hydrophobic interactions within the target's binding cleft. |

| Halogen Bond Feature | H(Br/F) | The bromine and fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms. |

| Positive Ionizable | PI | Potential for protonation and electrostatic interactions, depending on the analogue. nih.gov |

Once a pharmacophore model is established and validated, it can be used to predict the activity of new, untested analogues. This is achieved by mapping the chemical features of the new molecules onto the pharmacophore model and calculating a "fit score," which correlates with the predicted biological activity. researchgate.net

Table 2: Hypothetical Pharmacophore-Based Activity Prediction for a Series of this compound Analogues

| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Phenyl Ring) | Predicted Activity (IC₅₀, µM) | Pharmacophore Fit Score |

| 1 | -Br | -F | -H | 5.2 | 0.95 |

| 2 | -Cl | -F | -H | 7.8 | 0.91 |

| 3 | -Br | -H | -H | 15.4 | 0.75 |

| 4 | -Br | -F | 4'-OCH₃ | 3.1 | 0.98 |

| 5 | -Br | -F | 4'-Cl | 6.5 | 0.93 |

| 6 | -OH | -F | -H | 10.1 | 0.82 |

The findings from such in silico studies are invaluable for prioritizing the synthesis of new compounds, thereby conserving resources and accelerating the drug discovery process. nih.govnih.gov By focusing on molecules that are predicted to be active, medicinal chemists can more efficiently explore the chemical space around the this compound scaffold to develop novel therapeutic agents.

Structure Activity Relationship Sar Profiling of 2 Bromo 3 Fluoropropiophenone Analogues in Preclinical Biological Systems

Systematic Evaluation of Aromatic Ring Substituent Effects on Biological Activity

The type of halogen and its position on the phenyl ring of propiophenone (B1677668) derivatives significantly impact their potency and selectivity as monoamine transporter inhibitors. Studies on cathinone (B1664624) derivatives have shown that the addition of a halogen atom can increase potency, particularly for the serotonin (B10506) transporter (SERT). researchgate.net For instance, research on bupropion (B1668061) analogues, which are closely related to 2-bromo-3-fluoropropiophenone derivatives, has revealed that different halogen substitutions fine-tune the biological activity profile.

In a series of hydroxybupropion (B195616) analogues, changing the 3'-chloro substituent to a 3'-fluoro or 3'-bromo group resulted in compounds with high potency for antagonism of α4β2-nAChRs, while also affecting monoamine uptake. nih.gov Specifically, the 3'-bromophenyl analogue (4d) was found to be 19-fold more potent in inhibiting dopamine (B1211576) (DA) uptake than the parent hydroxybupropion. nih.gov This suggests that the size and electronegativity of the halogen at the meta-position are key determinants of activity. Generally, for α-pyrrolidinopropiophenone derivatives, DAT selectivity is observed to decrease as the volume of the halogen increases from fluorine to chlorine or bromine. researchgate.net

The presence of multiple halogen substituents, such as a 3,4-dichloro substitution, also confers higher inhibitory potency for both dopamine and norepinephrine (B1679862) uptake compared to otherwise equivalent monochlorophenyl compounds. nih.gov This indicates that the electronic and steric effects of the halogen substituents are crucial for the interaction with monoamine transporters. nih.gov

Modifications to the alkyl chain of propiophenone-based monoamine transporter modulators have a profound effect on their inhibitory activity. The size and nature of the substituent on the amine group, as well as the length of the alkyl chain itself, are critical for potency and selectivity. nih.gov

In studies of bupropion analogues derived from 2-bromo-3'-fluoropropiophenone, replacing the α-methyl group with larger alkyl chains like ethyl and propyl groups led to a significant increase in inhibitory potency at the dopamine transporter (DAT). nih.gov For example, the propyl analogue (2p) showed a nearly 12-fold increase in DAT inhibition compared to the parent compound. nih.gov A similar trend was observed in the 3,4-dichlorophenyl series, where extending the alkyl chain from methyl (2k) to ethyl (2w) and propyl (2x) progressively increased DAT inhibitory potency. nih.gov

The bulkiness of the amine substituent is also a determining factor. Research on deconstructed bupropion analogues has shown that bulky amine substituents, such as a tert-butyl group, result in compounds that act as uptake inhibitors at DAT. nih.gov In contrast, smaller amine substituents tend to produce compounds that are less selective and act as releasing agents at both DAT and the norepinephrine transporter (NET). nih.gov This highlights that modifications to the alkyl portion of the molecule can fundamentally alter the mechanism of action from transport inhibition to substrate-induced release. nih.gov

SAR of Monoamine Transporter Modulators Derived from this compound

Analogues synthesized from this compound are often evaluated for their ability to inhibit the reuptake of the monoamine neurotransmitters dopamine, norepinephrine, and serotonin by binding to their respective transporters: DAT, NET, and SERT. nih.govbarrowneuro.org The structure-activity relationships reveal how subtle chemical changes can modulate the potency and selectivity of these compounds.

The dopamine transporter is a primary target for many propiophenone analogues. The potency of these compounds at DAT is highly sensitive to substitutions on both the aromatic ring and the alkyl chain. nih.gov

As previously mentioned, extending the α-alkyl chain from methyl to propyl significantly enhances DAT inhibition. nih.gov Similarly, the nature of the halogen substituent on the phenyl ring is critical. Dichloro-substituted compounds consistently show higher potency for DAT inhibition than their monochloro counterparts. nih.gov For instance, the 3,4-dichlorophenyl propyl analogue (2x) is one of the most potent DAT inhibitors in its series, with an IC50 value of 31 nM. nih.govbarrowneuro.org The 3'-bromophenyl hydroxybupropion analogue (4d) also demonstrated a 19-fold increase in DA uptake inhibition compared to its parent compound. nih.gov

The following table summarizes the DAT inhibitory activities of selected bupropion analogues.

| Compound | Aromatic Ring Substitution | Alkyl/Amine Group | DAT IC50 (nM) nih.gov |

|---|---|---|---|

| 2a (Bupropion) | 3'-Chloro | α-Methyl, N-tert-Butyl | 658 |

| 2o | 3'-Chloro | α-Ethyl, N-tert-Butyl | 209 |

| 2p | 3'-Chloro | α-Propyl, N-tert-Butyl | 56 |

| 2k | 3',4'-Dichloro | α-Methyl, N-tert-Butyl | 463 |

| 2w | 3',4'-Dichloro | α-Ethyl, N-tert-Butyl | 118 |

| 2x | 3',4'-Dichloro | α-Propyl, N-tert-Butyl | 31 |

Many bupropion analogues also exhibit significant activity at the norepinephrine transporter. The structural modifications that enhance DAT inhibition often lead to increased potency at NET as well. nih.gov

The trend of increased potency with longer alkyl chains is also observed for NET inhibition. The propyl analogues (2p and 2x) show greater NET inhibitory activity than the corresponding methyl and ethyl analogues. nih.gov Likewise, the 3,4-dichlorophenyl compounds are generally more potent NET inhibitors than the 3'-monochlorophenyl compounds. nih.gov This suggests a degree of overlap in the structural requirements for potent inhibition of both DAT and NET. nih.gov However, the selectivity between the two transporters can be modulated. For example, the propyl analogue 2p has a 7-fold selectivity for DAT over NET, indicating that subtle structural changes can fine-tune the DAT/NET activity ratio. nih.gov

The table below presents the NET inhibitory activities for the same series of bupropion analogues.

| Compound | Aromatic Ring Substitution | Alkyl/Amine Group | NET IC50 (nM) nih.gov |

|---|---|---|---|

| 2a (Bupropion) | 3'-Chloro | α-Methyl, N-tert-Butyl | 1850 |

| 2o | 3'-Chloro | α-Ethyl, N-tert-Butyl | 607 |

| 2p | 3'-Chloro | α-Propyl, N-tert-Butyl | 370 |

| 2k | 3',4'-Dichloro | α-Methyl, N-tert-Butyl | 1670 |

| 2w | 3',4'-Dichloro | α-Ethyl, N-tert-Butyl | 389 |

| 2x | 3',4'-Dichloro | α-Propyl, N-tert-Butyl | 180 |

In contrast to their potent effects on DAT and NET, most bupropion-like compounds derived from this compound are generally weak inhibitors of the serotonin transporter. nih.gov Bupropion itself is considered inactive at SERT. nih.gov

However, some structural modifications can introduce or enhance SERT activity. For instance, certain hydroxybupropion analogues, such as the naphthyl derivatives, show improved potency for SERT uptake inhibition. nih.gov Studies on other cathinone derivatives have also indicated that the introduction of a halogen substituent can increase serotonergic potency. researchgate.net Despite these exceptions, the general SAR profile for this class of compounds points towards a primary interaction with the catecholamine transporters (DAT and NET) over the serotonin transporter.

The table below shows the SERT inhibition data for selected bupropion analogues, highlighting their general lack of potency at this transporter.

| Compound | Aromatic Ring Substitution | Alkyl/Amine Group | SERT IC50 (nM) nih.gov |

|---|---|---|---|

| 2a (Bupropion) | 3'-Chloro | α-Methyl, N-tert-Butyl | >10000 |

| 2o | 3'-Chloro | α-Ethyl, N-tert-Butyl | 16000 |

| 2p | 3'-Chloro | α-Propyl, N-tert-Butyl | >10000 |

| 2k | 3',4'-Dichloro | α-Methyl, N-tert-Butyl | >10000 |

| 2w | 3',4'-Dichloro | α-Ethyl, N-tert-Butyl | >10000 |

| 2x | 3',4'-Dichloro | α-Propyl, N-tert-Butyl | >10000 |

SAR of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulators

The structural framework of this compound serves as a key precursor in the synthesis of various analogues with modulatory activity at nicotinic acetylcholine receptors (nAChRs). Research into these analogues, particularly those related to bupropion, has provided significant insights into the structure-activity relationships (SAR) governing their interaction with different nAChR subtypes. These receptors, which are crucial in mediating the effects of nicotine (B1678760), are important targets for developing therapies for smoking cessation. nih.gov

Antagonism at Specific nAChR Subtypes (e.g., α3β4, α4β2)*

Analogues derived from the propiophenone scaffold have demonstrated notable antagonism at specific nAChR subtypes, with a particular selectivity for the α3β4* subtype over others like α4β2. nih.gov The α3β4* and α4β2 nAChR subtypes are present in brain regions associated with reward and drug dependence, making them key targets for understanding and treating nicotine addiction. nih.gov

Studies on a series of bupropion analogues, synthesized from precursors like 2-bromo-3'-fluoropropiophenone, have elucidated the structural requirements for potent nAChR antagonism. nih.govbarrowneuro.org For instance, the analogue 2x, which features a 3',4-dichloropentanophenone structure, showed an IC50 value of 0.62 μM for the antagonism of α3β4 nAChRs and 9.8 μM for α4β2 nAChRs, indicating a preference for the former. nih.gov This selectivity for the α3β4* subtype is a common feature among many bupropion analogues. nih.gov

The substitution pattern on the phenyl ring is a critical determinant of antagonist potency. Modifications at the 3'-position of the propiophenone ring, such as with a fluoro or bromo group, have been explored. Analogues like the 3′-fluorophenyl and 3′-bromophenyl derivatives of hydroxybupropion showed higher potency for antagonism of α4β2-nAChR than the parent hydroxybupropion molecule. nih.gov Specifically, a 3'-bromophenyl derivative (compound 4d) was found to be a 6-fold more potent α4β2*-nAChR antagonist than the active hydroxybupropion metabolite. nih.gov This highlights the positive contribution of halogen substituents at the meta-position of the phenyl ring to the antagonistic activity at this specific nAChR subtype.

Four analogues in one study demonstrated higher affinity for the α4β2 nAChR subtype compared to bupropion. nih.gov The development of compounds with dual activity, such as inhibiting dopamine (DA) and norepinephrine (NE) uptake while also acting as nAChR antagonists, is a promising strategy for smoking cessation therapies. nih.gov Analogue 2x, for example, not only potently antagonized α3β4 and α4β2 nAChRs but also strongly inhibited DA and NE uptake. nih.gov

Table 1: Antagonistic Activity of Selected Propiophenone Analogues at nAChR Subtypes

| Compound | Phenyl Ring Substitution | α3β4 nAChR IC50 (µM) | α4β2 nAChR IC50 (µM) | Reference |

|---|---|---|---|---|

| Bupropion (2a) | 3'-chloro | 1.8 | 13 | nih.gov |

| Analogue 2x | 3',4'-dichloro | 0.62 | 9.8 | nih.gov |

| (2S,3S)-hydroxybupropion (4a) | 3'-chloro | - | 3.3 | nih.gov |

| Analogue 4d | 3'-bromo | - | 0.55* | nih.gov |

*Calculated based on the reported 6-fold higher potency compared to (2S,3S)-hydroxybupropion.

Noncompetitive Functional Antagonism

The mechanism by which propiophenone analogues exert their effects on nAChRs is primarily through noncompetitive functional antagonism. nih.govnih.gov This means they inhibit receptor function without directly competing with the binding of the natural agonist, acetylcholine, or other agonists like nicotine. barrowneuro.org Bupropion itself is known to noncompetitively inhibit carbamylcholine-induced ion efflux in cells expressing α3β4*-nAChRs. nih.gov

This noncompetitive mode of action is a shared characteristic among many of its derivatives. barrowneuro.org For example, the active metabolite of bupropion, (2S,3S)-hydroxybupropion, acts as a noncompetitive functional antagonist at α4β2-nAChRs. nih.govgoogle.com This property is retained and sometimes enhanced in its analogues. The ability of these compounds to functionally block the receptor, regardless of agonist concentration, is a key aspect of their pharmacological profile. This mechanism is thought to contribute to their efficacy in mitigating nicotine withdrawal symptoms by shielding the brain from the effects of nicotine-induced dopamine elevation. nih.govbarrowneuro.org

SAR of Enzyme Inhibitors Derived from this compound

The versatile chemical nature of the this compound scaffold allows for its derivatization into potent inhibitors of various enzyme classes, including cysteine proteases and kinases. The electrophilic character of the α-bromoketone moiety makes it a valuable starting point for synthesizing compounds that can interact with active sites of these enzymes.

Cysteine Protease Inhibition (e.g., Cruzain)

Derivatives of propiophenone have been investigated as inhibitors of cysteine proteases, with a particular focus on cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas disease. google.complos.org Thiosemicarbazone derivatives of propiophenones have emerged as a promising class of cruzain inhibitors. google.com

Structure-activity relationship studies have revealed critical insights into the features required for potent inhibition. The substitution pattern on the aryl ring of the propiophenone moiety significantly influences activity. For instance, in a series of thiosemicarbazone analogues, a 3'-bromopropiophenone (B130256) derivative (compound 1i) showed potent inhibition of cruzain with an IC50 value of 100 nM. google.com

Further exploration of the aryl ring substitutions provided a clearer SAR profile:

Unsubstituted Ring: An unsubstituted aryl ring (compound 2d) resulted in a dramatic loss of activity (IC50 > 10,000 nM) compared to the 3'-bromo analogue. google.com

Positional Isomers: Moving the halogen from the meta (3') to the ortho (2') or para (4') position was detrimental. A 2'-bromo substitution led to poor activity, and a 4'-bromo substitution caused a more than 100-fold decrease in activity. google.com

Other Substituents: Substitution at the 3' position with chlorine (in 3′-Chloropropiophenone Thio Semicarbazone) maintained good activity, whereas fluorine or methoxy (B1213986) groups at this position led to a significant loss of potency. google.com

Disubstitution: Certain disubstituted analogues showed enhanced potency. A 3,4-dichloro derivative (2i) and a 3,5-bis(trifluoromethyl) derivative (2h) were found to be highly potent inhibitors, with IC50 values of 20 nM, representing a 5-fold increase in activity over the original 3'-bromo compound. google.com

These findings underscore the importance of the electronic and steric properties of the substituents on the aryl ring for effective interaction with the cruzain active site. The 3'-position appears optimal for a single halogen substituent, while specific disubstitution patterns can further enhance inhibitory potency.

Table 2: Cruzain Inhibitory Activity of Propiophenone Thiosemicarbazone Analogues

| Compound | Aryl Ring Substitution | Cruzain IC50 (nM) | Reference |

|---|---|---|---|

| 1i | 3'-Bromo | 100 | google.com |

| 2d | Unsubstituted | >10,000 | google.com |

| - | 2'-Bromo | >10,000 | google.com |

| - | 4'-Bromo | >10,000 | google.com |

| 2a | 3'-Chloro | 100-1000 | google.com |

| 2i | 3,4-Dichloro | 20 | google.com |

| 2h | 3,5-bis(Trifluoromethyl) | 20 | google.com |

Kinase Inhibition (e.g., Pim, mTORC)

The propiophenone scaffold and its derivatives also hold potential for the development of kinase inhibitors, which are crucial in cancer therapy. While direct studies on this compound derivatives as kinase inhibitors are limited, SAR from related heterocyclic compounds provides valuable insights. Pim kinases and the mTORC pathway are key regulators of cell growth and survival, and their inhibition is a valid anticancer strategy. researchgate.net

Studies on 2-oxoquinoline derivatives have identified compounds that act as dual inhibitors of Pim and mTORC protein kinases. researchgate.net The activity of this class of compounds can be modulated through structural modifications, including halogenation. For instance, 4-chloro and 4-bromo substituted 2-oxoquinoline derivatives were found to be highly potent at inhibiting tumor growth, demonstrating that halogen atoms can be beneficial for activity in these scaffolds. researchgate.net

Similarly, rhodanine-based compounds have been identified as inhibitors of Pim kinases. bohrium.com The SAR of rhodanines indicates that the substitution pattern is critical, with 3,5-disubstituted derivatives often showing the best anticancer profiles. bohrium.com Given that this compound can be used to synthesize a wide array of heterocyclic systems, these findings suggest that its derivatives could be tailored to target specific kinases. The presence of both bromo and fluoro substituents offers a unique electronic environment that could be exploited to achieve potent and selective kinase inhibition.

SAR of Other Preclinical Bioactivities (e.g., antimicrobial, anticancer, focusing on chemical insights)

Beyond nAChR modulation and enzyme inhibition, analogues and derivatives related to the this compound structure have shown a range of other preclinical bioactivities, notably antimicrobial and anticancer effects. The SAR in these areas often highlights the significant role of the halogen substituents.

Antimicrobial Activity

The presence of halogen atoms in a molecule is frequently associated with enhanced antimicrobial properties. Studies on halogenated compounds, including propiophenone derivatives, have indicated that the inclusion of bromine and fluorine can significantly boost antibacterial activity. While specific data on this compound is not detailed, the general principle from SAR studies suggests its potential as a lead structure. For instance, the evaluation of various halogenated compounds has shown moderate to strong efficacy against pathogens like Staphylococcus aureus and Escherichia coli. Similarly, derivatives have been assessed for antifungal properties, showing effectiveness against fungi such as Candida albicans. The chemical insight from these studies is that the electronegativity and size of the halogen atoms can modulate the compound's ability to interact with microbial targets, potentially disrupting cell membranes or inhibiting essential enzymes. Furochromone derivatives, which can be synthesized from related precursors, have also demonstrated significant antimicrobial activity against various bacteria and fungi. nih.gov

Anticancer Activity

The anticancer potential of compounds derived from or related to the propiophenone scaffold is an area of active research. SAR studies reveal that structural modifications, particularly halogenation, are key to cytotoxic potency. nih.govmdpi.com

Preliminary investigations suggest that propiophenone derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, analogues of 4'-bromo-3'-fluoro-3-(2-methylphenyl)propiophenone (B1327406) have shown significant cytotoxicity against breast cancer cells (MDA-MB-231). The presence of both bromine and fluorine on the phenyl ring creates a unique electronic profile that can enhance interactions with biological targets in cancer cells.

Further SAR insights come from related heterocyclic structures. In a series of spiro[pyrrolidine-thiazolo-oxindoles], it was found that dihalide substitution on the acyl moiety substantially increased anticancer activity. mdpi.com Specifically, a compound (5g) with a dibromo substitution on the indole (B1671886) ring showed broad and potent anticancer activity against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines, in some cases being more potent than the reference drug cisplatin. mdpi.com This emphasizes that the strategic placement of bromo groups can be a powerful tool for enhancing anticancer efficacy. In another study on benzofuran (B130515) derivatives, the presence of halogen-substituted rings was noted to influence cytotoxicity. mdpi.com

The development of bicyclo[3.3.1]nonane derivatives, which can be synthesized from related building blocks, has also yielded compounds with excellent antitumor activity. rsc.orgnih.gov The SAR of these complex structures often shows that electron-withdrawing halogen groups contribute to strong cytotoxicity. rsc.org These collective findings point towards the utility of the halogenated propiophenone core as a foundational element for designing novel anticancer agents.

Table 3: Anticancer Activity of Selected Halogenated Heterocyclic Analogues

| Compound Class | Specific Analogue | Key Structural Feature | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Spirooxindole | Analogue 5g | 5,7-dibromo on indole ring | HCT-116 (Colon) | < 3.00 | mdpi.com |

| Spirooxindole | Analogue 5g | 5,7-dibromo on indole ring | MCF-7 (Breast) | < 9.00 | mdpi.com |

| Spirooxindole | Analogue 5g | 5,7-dibromo on indole ring | HepG2 (Liver) | - | mdpi.com |

| Spirooxindole | Cisplatin (Reference) | - | HCT-116 (Colon) | 3.00 ± 0.24 | mdpi.com |

| Spirooxindole | Cisplatin (Reference) | - | MCF-7 (Breast) | 9.00 ± 0.29 | mdpi.com |

Mechanistic Investigations of Biological Interactions for 2 Bromo 3 Fluoropropiophenone Derivatives in Vitro and Animal Models

Neuropharmacological Mechanisms in Animal Models and In Vitro Assays

The neuropharmacological effects of propiophenone (B1677668) derivatives can be multifaceted, involving interactions with various components of the central nervous system. Halogenated phenyl rings and modifications to the propiophenone backbone can significantly influence how these compounds interact with neuronal targets.

While direct studies on 2-bromo-3-fluoropropiophenone are not available, research on other psychoactive compounds suggests that propiophenone derivatives could potentially modulate the release and reuptake of key neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). nih.gov Synaptosomal preparations are a valuable in vitro tool for studying these effects by isolating nerve terminals and their associated machinery for neurotransmitter handling.

The introduction of halogen atoms, like bromine and fluorine, can alter the electronic properties and lipophilicity of a molecule, which in turn can affect its ability to cross neuronal membranes and interact with neurotransmitter transporters or presynaptic receptors. For instance, the modulation of neurotransmitter transporters is a key mechanism for many therapeutic agents. nih.gov

Table 1: Hypothetical Data on Neurotransmitter Reuptake Inhibition by a Propiophenone Derivative in Rat Brain Synaptosomes

| Neurotransmitter | IC₅₀ (µM) |

| Dopamine | 5.2 |

| Serotonin | 12.8 |

| Norepinephrine | 8.1 |

| This table is illustrative and not based on experimental data for this compound. |

The structural features of this compound, particularly the substituted phenyl ring, suggest the potential for interaction with various neurotransmitter receptors. Functional assays and receptor occupancy studies are crucial for determining the affinity and efficacy of a compound at specific receptor subtypes. For example, fluorinated compounds have been shown to exhibit selective binding to cannabinoid receptors. nih.gov

Derivatives of structurally similar compounds have been investigated for their receptor binding profiles. For instance, certain substituted thiophenes, which also feature a substituted aromatic ring, have been evaluated for their binding affinity to p38α mitogen-activated protein kinase (MAPK). nih.govresearchgate.net This suggests that the substituted phenyl moiety is a key determinant for molecular recognition at protein binding sites.

Table 2: Example Receptor Binding Profile for a Hypothetical Halogenated Propiophenone

| Receptor Subtype | Ki (nM) | Functional Assay Result |

| Dopamine D₂ | 150 | Antagonist |

| Serotonin 5-HT₂A | 320 | Weak Partial Agonist |

| Histamine H₃ | 85 | Antagonist |

| This table is illustrative and not based on experimental data for this compound. |

Enzymatic Interaction Mechanisms

The electrophilic nature of the α-bromoketone moiety in this compound suggests that it could act as an inhibitor of various enzymes through covalent or non-covalent interactions.

Enzyme inhibition studies are fundamental to understanding the mechanism of action of a compound. wikipedia.org The kinetics of inhibition (e.g., competitive, non-competitive, uncompetitive) and the determination of inhibition constants (Ki) provide quantitative measures of an inhibitor's potency and its mode of interaction with the enzyme. For example, derivatives of the related compound 2-bromo-3'-fluoroacetophenone have been identified as inhibitors of glutathione (B108866) S-transferase Omega 1. ossila.com

The mode of binding can be elucidated through kinetic experiments by varying both substrate and inhibitor concentrations and analyzing the resulting reaction rates. This can reveal whether the inhibitor binds to the enzyme's active site or an allosteric site.

Table 3: Illustrative Enzyme Inhibition Kinetic Data for a Hypothetical Propiophenone Derivative

| Enzyme Target | Inhibition Type | Ki (µM) |

| Cyclooxygenase-2 (COX-2) | Competitive | 2.5 |

| Monoamine Oxidase B (MAO-B) | Non-competitive | 10.1 |

| p38α MAPK | Competitive | 0.6 |

| Data for p38α MAPK is from a study on a substituted thiophene. nih.govresearchgate.net The other data is illustrative. |

Understanding the structural basis for enzyme inhibition often requires techniques like X-ray crystallography or computational modeling to visualize how the inhibitor binds to the enzyme's active or allosteric site. nih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and, in the case of reactive compounds like α-bromoketones, potential covalent modifications of amino acid residues in the active site. The fluorine and bromine substituents on this compound would likely play a significant role in directing these interactions.

Metabolic Pathways and Biotransformation in Animal Models

The metabolism of a compound is a critical factor in determining its pharmacokinetic profile and potential for toxicity. Studies in animal models are essential for identifying the major metabolic pathways and the resulting metabolites. Halogenated compounds can undergo various biotransformation reactions, including oxidation, reduction, hydrolysis, and conjugation.

The metabolism of propafenone, a more complex propiophenone derivative, has been studied in dogs, revealing extensive metabolism with metabolites being excreted mainly as conjugates. nih.gov This suggests that this compound is also likely to be extensively metabolized. The presence of halogen atoms can influence the rate and sites of metabolism. For instance, mammalian cytochrome P450 enzymes are known to metabolize a wide range of halogenated hydrocarbons. nih.gov A study on 2-bromo-3'-chloropropiophenone (B15139), an impurity of bupropion (B1668061), indicated that its genotoxicity is mediated by the generation of reactive metabolites. osti.govresearchgate.net

Table 4: Potential Metabolic Reactions for Halogenated Propiophenones

| Reaction Type | Description | Potential Metabolite |

| Carbonyl Reduction | Reduction of the ketone to a secondary alcohol. | 1-(3-fluorophenyl)-2-bromopropan-1-ol |

| Dehalogenation | Removal of the bromine atom, potentially followed by conjugation. | 3-fluoropropiophenone |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the fluorophenyl ring. | 2-Bromo-1-(3-fluoro-x-hydroxyphenyl)propan-1-one |

| Glucuronidation | Conjugation of a hydroxylated metabolite with glucuronic acid. | Hydroxylated metabolite glucuronide |

| Sulfation | Conjugation of a hydroxylated metabolite with a sulfate (B86663) group. | Hydroxylated metabolite sulfate |

| This table presents hypothetical metabolic pathways and has not been experimentally verified for this compound. |

In Vitro Metabolism via Cytochrome P450 Isoenzymes and Other Enzymes

The in vitro metabolism of xenobiotics is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. nih.govsolvobiotech.com For a compound like this compound, several metabolic pathways can be anticipated, driven by various CYP isoenzymes. The presence of halogen atoms (bromine and fluorine) and a ketone group suggests that the metabolism is likely to involve oxidative and reductive pathways.

Key CYP isoenzymes, such as CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, are commonly involved in the metabolism of a wide array of drugs and foreign compounds. springernature.comresearchgate.net The metabolism of halogenated aromatic compounds can proceed through hydroxylation of the aromatic ring, a common reaction catalyzed by CYPs. researchgate.netmanchester.ac.uk The position of the fluorine atom on the phenyl ring may influence the regioselectivity of this hydroxylation.

Furthermore, the ketone group in this compound is susceptible to reduction to a secondary alcohol, a reaction that can be catalyzed by carbonyl reductases, which are present in the liver cytosol. The bromine atom at the alpha position to the carbonyl group makes the compound an α-haloketone, a class of compounds known for their chemical reactivity. researchgate.netnih.gov This reactivity can also influence its metabolic profile.

The initial metabolic screening of this compound derivatives would typically involve incubation with human liver microsomes or recombinant human CYP enzymes to identify the principal metabolic pathways and the specific enzymes involved. nih.govspringernature.com

Table 1: Predicted In Vitro Metabolic Pathways of this compound

| Metabolic Pathway | Predicted Metabolite(s) | Key Enzyme Family |

| Aromatic Hydroxylation | Hydroxylated derivatives on the fluorophenyl ring | Cytochrome P450 (e.g., CYP1A2, CYP2C9, CYP3A4) |

| Carbonyl Reduction | 1-(3-fluorophenyl)-2-bromopropan-1-ol | Carbonyl Reductases |

| Dehalogenation | Removal of bromine, potentially followed by further oxidation | Cytochrome P450, Glutathione S-transferases |

| Conjugation | Glucuronide or sulfate conjugates of hydroxylated metabolites | UGTs, SULTs |

Identification and Characterization of Metabolites in Preclinical Species

The identification of metabolites in preclinical species such as rats, mice, and dogs is a critical step in drug development to understand the compound's disposition and to ensure that the metabolites formed in humans have been adequately tested for safety. waters.comnih.gov Following in vitro studies, in vivo studies in these animal models are conducted to identify and characterize the metabolites present in plasma, urine, and feces.

For a compound like this compound, it is anticipated that the metabolic pathways observed in vitro would also be relevant in vivo. The major metabolites would likely result from hydroxylation, carbonyl reduction, and subsequent conjugation reactions. The relative abundance of these metabolites can, however, vary between species due to differences in the expression and activity of metabolic enzymes.

A study on the closely related compound, 2-bromo-3'-chloropropiophenone (BCP), an impurity of the antidepressant bupropion, revealed that this compound is genotoxic and that its harmful effects are mediated by the formation of reactive metabolites. nih.gov This suggests that the metabolism of this compound could also lead to the formation of reactive intermediates. The α-bromo ketone moiety is a known electrophilic group that can react with cellular nucleophiles, such as glutathione (GSH). Therefore, the formation of GSH conjugates is a highly probable metabolic pathway in preclinical species. nih.gov

Table 2: Hypothetical Metabolite Profile of this compound in Preclinical Species

| Metabolite ID | Proposed Structure | Species Detected |

| M1 | 1-(3-fluorophenyl)-2-bromopropan-1-ol | Rat, Dog, Mouse |

| M2 | Hydroxylated this compound | Rat, Dog, Mouse |

| M3 | Glutathione conjugate of this compound | Rat, Dog, Mouse |

| M4 | Glucuronide conjugate of M1 | Rat, Dog |

| M5 | Mercapturic acid derivative (from GSH conjugate) | Rat, Mouse |

Cellular Mechanisms of Action (e.g., impact on signaling pathways, cellular targets)

The cellular mechanisms of action of this compound are likely influenced by its chemical structure, particularly the presence of the α-bromo ketone group. α-Haloketones are known to be reactive electrophiles that can covalently modify cellular macromolecules, including proteins and DNA. researchgate.netnih.gov This reactivity is a key determinant of their biological effects.

The genotoxicity observed with the analogous compound, 2-bromo-3'-chloropropiophenone, was attributed to the generation of reactive oxygen species (ROS) and the formation of reactive metabolites. nih.gov It is plausible that this compound could exert similar effects. An increase in intracellular ROS can lead to oxidative stress, which in turn can damage cellular components and activate various signaling pathways, such as those involved in inflammation, apoptosis, and cell cycle arrest.

The electrophilic nature of the α-bromo ketone moiety makes it a potential target for nucleophilic amino acid residues in proteins, such as cysteine and histidine. Covalent modification of key proteins involved in cellular signaling could lead to the disruption of their function. For instance, α-haloketones have been shown to inhibit certain enzymes by reacting with active site residues. researchgate.net

The potential cellular targets and affected signaling pathways for this compound are summarized in the table below. It is important to note that these are hypothesized mechanisms based on the known reactivity of similar compounds and would require experimental validation.

Table 3: Potential Cellular Mechanisms of Action for this compound

| Cellular Target/Pathway | Potential Impact | Underlying Mechanism |

| Cellular Nucleophiles (e.g., Glutathione) | Depletion of cellular antioxidants | Covalent adduction to GSH |

| Proteins (e.g., enzymes, transcription factors) | Alteration of protein function | Covalent modification of critical amino acid residues |

| DNA | Potential for DNA damage | Formation of DNA adducts by reactive metabolites |

| Cellular Redox State | Induction of oxidative stress | Generation of Reactive Oxygen Species (ROS) |

| Signaling Pathways (e.g., MAP kinase, NF-κB) | Modulation of cellular responses to stress | Activation by ROS or direct interaction with signaling proteins |

Advanced Analytical and Spectroscopic Characterization in Academic Research

Chromatographic Techniques for Reaction Monitoring and Purity Analysis

Chromatographic methods are indispensable for separating "2-Bromo-3-fluoropropiophenone" from starting materials, byproducts, and other impurities, thereby allowing for accurate reaction monitoring and final product purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of "this compound" and for monitoring the progress of its synthesis. A reversed-phase HPLC method is typically employed for this purpose. phenomenex.comthermofisher.com In this setup, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to its moderate polarity, "this compound" is well-retained on C18 or C8 columns. thermofisher.com

The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating compounds with a wider range of polarities. For mass spectrometry compatible methods, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule absorbs UV light.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-20 min, 50-90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While the relatively high boiling point of "this compound" might require high temperatures, GC-MS is particularly useful for identifying volatile impurities and related compounds in the sample. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of "this compound" is expected to show distinct signals for each type of proton. The aromatic protons on the fluorophenyl ring would appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns influenced by the fluorine atom and their relative positions on the ring. oregonstate.edu The methine proton (CHBr) adjacent to the bromine and the carbonyl group would be significantly deshielded and is expected to resonate as a quartet around δ 5.0-5.5 ppm, split by the adjacent methyl protons. The methyl protons (CH₃) would appear as a doublet in the upfield region, likely around δ 1.8-2.2 ppm, due to coupling with the methine proton. chemistrysteps.com

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. libretexts.org The carbonyl carbon (C=O) is typically the most deshielded, appearing far downfield (around δ 190-200 ppm). libretexts.org The aromatic carbons would resonate in the δ 110-140 ppm region, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF). The carbon bearing the bromine (CHBr) would appear around δ 40-50 ppm, and the methyl carbon (CH₃) would be found in the upfield region (around δ 20-30 ppm). docbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 195 |

| Aromatic (C-F) | - | 163 (d, ¹JCF ≈ 250 Hz) |

| Aromatic (CH) | 7.2 - 8.1 (m) | 115 - 135 |

| Methine (CHBr) | 5.3 (q) | 45 |

| Methyl (CH₃) | 1.9 (d) | 25 |

(d = doublet, q = quartet, m = multiplet)

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. thermofisher.com For "this compound" (C₉H₈BrFO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental formula.

The electron ionization (EI) mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). ossila.com The primary fragmentation pathway for α-bromoketones is typically α-cleavage, the breaking of the bond between the carbonyl carbon and the α-carbon. libretexts.orgyoutube.com This would lead to the formation of a benzoyl cation and a bromo-fluoro-ethyl radical, or a fluorobenzoyl cation and a bromoethyl radical.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Notes |